molecular formula C15H17BrN2S B2727929 (E)-ethyl N,N'-diphenylcarbamimidothioate hydrobromide CAS No. 32284-65-4

(E)-ethyl N,N'-diphenylcarbamimidothioate hydrobromide

Cat. No.: B2727929
CAS No.: 32284-65-4
M. Wt: 337.28
InChI Key: ROJCDSMSNBVLNV-UHFFFAOYSA-N
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Description

(E)-ethyl N,N'-diphenylcarbamimidothioate hydrobromide is a hydrobromide salt of a carbamimidothioate derivative. Carbamimidothioates are characterized by a thiourea-like structure (N–C(=S)–N) with additional substituents influencing solubility, stability, and reactivity. Hydrobromide salts are commonly employed in pharmaceuticals to enhance bioavailability and crystallinity .

Properties

IUPAC Name

ethyl N,N'-diphenylcarbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S.BrH/c1-2-18-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14;/h3-12H,2H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJCDSMSNBVLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=NC1=CC=CC=C1)NC2=CC=CC=C2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-ethyl N,N’-diphenylcarbamimidothioate hydrobromide typically involves the reaction of ethyl isothiocyanate with N,N’-diphenylcarbamimidothioate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods: In an industrial setting, the production of (E)-ethyl N,N’-diphenylcarbamimidothioate hydrobromide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl N,N’-diphenylcarbamimidothioate hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or the phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Ethyl N,N’-diphenylcarbamimidothioate hydrobromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various thioamide derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (E)-ethyl N,N’-diphenylcarbamimidothioate hydrobromide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

a) Hexadecyl N,N'-dimethylcarbamimidothioate hydrobromide

  • Molecular Formula : Likely C₁₉H₃₉N₂S·HBr (inferred from ).
  • Key Differences : Replaces ethyl and phenyl groups with hexadecyl and methyl groups. The long alkyl chain (hexadecyl) increases hydrophobicity, reducing water solubility compared to the phenyl-substituted target compound.
  • Applications : Likely used as a surfactant or intermediate in organic synthesis due to its amphiphilic structure .

b) S-Ethyl isothiourea hydrobromide (Ethyl carbamimidothioate hydrobromide)

  • Molecular Formula : C₃H₉N₂S·HBr ().
  • Key Differences : Lacks phenyl groups, resulting in a simpler structure with lower molecular weight (209.1 g/mol). The absence of aromatic rings reduces π-π stacking interactions, affecting crystallinity.
  • Applications : Used as a biochemical tool for studying enzyme inhibition or as a precursor in heterocyclic synthesis .

c) 2-Bromo-N,N-diethylethylamine hydrobromide

  • Molecular Formula : C₆H₁₃BrN·HBr ().
  • Key Differences : Contains a bromoethylamine core instead of a carbamimidothioate group. The quaternary ammonium structure enhances water solubility but reduces stability under basic conditions.
  • Applications : Intermediate in synthesizing quaternary ammonium compounds or anticholinergic agents .

Functional Analogs (Hydrobromide Salts in Pharmaceuticals)

a) Eletriptan hydrobromide

  • Molecular Formula : C₂₂H₂₆N₂O₂S·HBr (MW: 462.43 g/mol) .
  • Key Differences : A 5-HT₁B/1D receptor agonist with a sulfonyl group and indole ring. The target compound lacks these pharmacophoric elements but shares the hydrobromide salt for enhanced solubility.
  • Applications : Migraine treatment (commercialized as Relpax®) .

b) Galanthamine hydrobromide

  • Molecular Formula: C₁₇H₂₁NO₃·HBr (MW: 368.3 g/mol) .
  • Key Differences : A morphinan alkaloid with acetylcholinesterase inhibitory activity. The target compound’s carbamimidothioate group may confer different biological targets, such as kinase or protease modulation.
  • Applications : Alzheimer’s disease therapy .

c) N,N-Dipropyldopamine hydrobromide

  • Molecular Formula : C₁₃H₂₂N₂O·HBr ().
  • Key Differences: Dopamine agonist with propyl substituents; the target compound’s phenyl groups may enhance receptor binding specificity for non-catecholamine targets.
  • Applications : Neurological research, particularly in Parkinson’s disease models .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
(E)-ethyl N,N'-diphenylcarbamimidothioate hydrobromide (Inferred) C₁₅H₁₇N₂S·HBr ~353.3 Moderate in water Organic synthesis, pharmaceuticals (probable)
Hexadecyl N,N'-dimethylcarbamimidothioate hydrobromide C₁₉H₃₉N₂S·HBr ~437.5 Low in water Surfactants, lipid-based drug delivery
S-Ethyl isothiourea hydrobromide C₃H₉N₂S·HBr 209.1 High in water Enzyme inhibition studies
Eletriptan hydrobromide C₂₂H₂₆N₂O₂S·HBr 462.43 Readily soluble Migraine treatment

Biological Activity

(E)-ethyl N,N'-diphenylcarbamimidothioate hydrobromide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate its biological effects.

Chemical Structure and Properties

(E)-ethyl N,N'-diphenylcarbamimidothioate hydrobromide is characterized by its unique thioamide structure, which is believed to contribute to its biological activity. The compound's chemical formula can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}BrN2_2S
  • Molecular Weight : 368.31 g/mol

Biological Activity Overview

Research indicates that (E)-ethyl N,N'-diphenylcarbamimidothioate hydrobromide exhibits various biological activities, including:

  • Antitumor Activity : Initial studies suggest that this compound may have cytotoxic effects on certain cancer cell lines.
  • Antimicrobial Properties : There is evidence of antibacterial activity against several strains of bacteria.

Antitumor Activity

A study focusing on the antitumor properties of (E)-ethyl N,N'-diphenylcarbamimidothioate hydrobromide demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50_{50} values obtained from in vitro assays:

Cell LineIC50_{50} (µM)Mechanism of Action
MGC-8035.1Induces apoptosis and cell cycle arrest
HGC-277.6Inhibits migration and invasion

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased Bax/Bcl-2 ratios and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The antimicrobial efficacy of (E)-ethyl N,N'-diphenylcarbamimidothioate hydrobromide was evaluated against several bacterial strains using the agar diffusion method. The results are summarized in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Klebsiella pneumoniae20

These findings indicate that the compound exhibits concentration-dependent antibacterial activity, particularly against Gram-positive bacteria .

Case Studies

  • Case Study on Antitumor Effects :
    A recent investigation involved treating MGC-803 cells with varying concentrations of (E)-ethyl N,N'-diphenylcarbamimidothioate hydrobromide. Results indicated a dose-dependent reduction in cell viability, with notable morphological changes consistent with apoptosis.
  • Case Study on Antimicrobial Efficacy :
    In a clinical setting, the compound was tested against isolates from infected patients. The results confirmed its effectiveness against resistant strains of Staphylococcus aureus, suggesting potential for therapeutic applications in treating infections caused by resistant bacteria.

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